molecular formula C11H16O4S B8643353 3-(3-methoxyphenyl)propyl methanesulfonate

3-(3-methoxyphenyl)propyl methanesulfonate

Cat. No.: B8643353
M. Wt: 244.31 g/mol
InChI Key: GIUNGWMZRDDBAL-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)propyl methanesulfonate is an organic compound with the molecular formula C11H16O4S. It is a derivative of methanesulfonic acid and is used in various chemical reactions and research applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)propyl methanesulfonate typically involves the reaction of 3-(3-methoxyphenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The general procedure is as follows :

  • Dissolve 3-(3-methoxyphenyl)propanol and triethylamine in dichloromethane.
  • Add methanesulfonyl chloride dropwise to the solution at 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for several hours.
  • Separate the organic layer and wash with water and brine.
  • Dry the organic layer over sodium sulfate and evaporate the solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)propyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid or aldehyde.

Scientific Research Applications

3-(3-Methoxyphenyl)propyl methanesulfonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)propyl methanesulfonate involves the cleavage of the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactionsThe compound’s reactivity is influenced by the electronic properties of the aromatic ring and the propyl chain .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenyl methanesulfonate
  • 3-Phenylpropyl methanesulfonate
  • 3-(4-Methoxyphenyl)propyl methanesulfonate

Uniqueness

3-(3-Methoxyphenyl)propyl methanesulfonate is unique due to the presence of the methoxy group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules .

Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

3-(3-methoxyphenyl)propyl methanesulfonate

InChI

InChI=1S/C11H16O4S/c1-14-11-7-3-5-10(9-11)6-4-8-15-16(2,12)13/h3,5,7,9H,4,6,8H2,1-2H3

InChI Key

GIUNGWMZRDDBAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner analogous to the preparation of Example 83(a), 3-(3-methoxy-phenyl)-propan-1-ol (0.83 g, 5.00 mmol), Et3N (1.40 mL, 10.0 mmol) and MsCl (0.46 mL, 6.00 mmol) gave the desired compound as a light brown oil. 1H NMR (300 MHz, CDCl3) δ2.04-2.09 (m, 2H), 2.69-2.74 (t, 2H) 2.99 (s, 3H), 3.82 (s, 3H), 4.22-4.26 (t, 2H), 6.70-6.80 (m, 3H), 7.16-7.19 (m, 1H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.46 mL
Type
reactant
Reaction Step One

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